4-(Isocyanomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

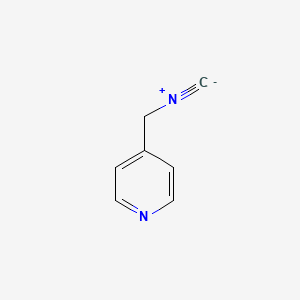

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-2-4-9-5-3-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYOVNZPMYQFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377960 | |

| Record name | 4-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-56-7 | |

| Record name | 4-(Isocyanomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58644-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Chemistry

An In-Depth Technical Guide to 4-(Isocyanomethyl)pyridine: Properties, Reactivity, and Applications in Drug Discovery

In the landscape of synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel chemical entities. Among these, this compound stands out as a reagent of significant interest. This guide provides an in-depth technical overview of its chemical properties, synthesis, and pivotal applications. The molecule uniquely combines the pharmacologically significant pyridine scaffold with the exceptionally versatile isocyanide functional group.[1][2] The pyridine ring is a ubiquitous feature in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3][4] Simultaneously, the isocyanide group serves as a powerful linchpin in isocyanide-based multicomponent reactions (I-MCRs), enabling the rapid assembly of complex molecular architectures from simple precursors.[5] This dual functionality makes this compound an indispensable tool for researchers, particularly those in drug discovery, for generating molecular diversity and accelerating the identification of new therapeutic leads.

Section 1: Core Chemical and Physical Properties

This compound, also known as 4-pyridylmethyl isocyanide, is a bifunctional organic compound that typically appears as a colorless to pale yellow liquid or solid, a state dependent on ambient temperature and purity.[5] Its solubility in a wide range of organic solvents renders it highly compatible with common reaction conditions in organic synthesis.[5]

| Property | Value | Source(s) |

| CAS Number | 58644-56-7 | [5][6] |

| Molecular Formula | C₇H₆N₂ | [5][6] |

| Molecular Weight | 118.14 g/mol | [6] |

| Monoisotopic Mass | 118.0531 Da | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| SMILES | C([N+]#[C-])C1=CC=NC=C1 | [5] |

| InChIKey | MCYOVNZPMYQFTF-UHFFFAOYSA-N | [5] |

| Common Synonyms | 4-Pyridylmethyl isocyanide; Pyridine, 4-(isocyanomethyl)- | [5] |

Section 2: Spectroscopic Characterization (Predicted)

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles.

| Technique | Expected Features | Rationale |

| IR Spectroscopy | Strong, sharp absorption at ~2150 cm⁻¹; Aromatic C-H stretches >3000 cm⁻¹; C=N and C=C stretches ~1600-1400 cm⁻¹. | The peak at ~2150 cm⁻¹ is the highly characteristic and diagnostic stretching vibration of the isocyanide (N≡C) triple bond.[7] Aromatic stretches confirm the presence of the pyridine ring.[8][9] |

| ¹H NMR | Singlet at ~4.5-5.0 ppm (2H); Two doublets (or multiplets) in the aromatic region: ~7.2-7.5 ppm (2H) and ~8.5-8.7 ppm (2H). | The singlet corresponds to the methylene (-CH₂-) protons. The aromatic protons α to the ring nitrogen (~8.5-8.7 ppm) are significantly deshielded compared to the β protons (~7.2-7.5 ppm) due to the nitrogen's electron-withdrawing inductive effect.[10][11] |

| ¹³C NMR | Signal at ~155-165 ppm (isocyanide C); Signal at ~45-55 ppm (methylene C); Three signals in the aromatic region: ~120-125 ppm (Cβ), ~150 ppm (Cα), and ~140-145 ppm (Cγ, substituted). | The isocyanide carbon is characteristically broad and downfield. The chemical shifts of the pyridine ring carbons are distinct, with the carbons adjacent to the nitrogen (Cα) being the most downfield.[12][13] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 118. | The molecular ion peak corresponds to the monoisotopic mass of the compound.[5] Common fragmentation patterns would include the formation of the pyridylmethyl cation (m/z = 92) via loss of the cyanide radical. |

Section 3: Synthesis and Handling

Synthetic Protocol: Dehydration of N-(Pyridin-4-ylmethyl)formamide

The most direct and common method for preparing arylmethyl isocyanides is the dehydration of the corresponding N-formamide precursor. This reaction typically employs a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl), in the presence of a base to neutralize the acidic byproducts.

Step-by-Step Methodology:

-

Precursor Preparation: The starting material, N-(pyridin-4-ylmethyl)formamide, can be synthesized by formylation of 4-(aminomethyl)pyridine.[3]

-

Reaction Setup: To a solution of N-(pyridin-4-ylmethyl)formamide (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Dehydration: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The dropwise addition is critical to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed.

-

Workup: Carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess POCl₃. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Causality: The choice of POCl₃ is based on its high efficacy in dehydrating amides to form the corresponding isocyanides.[14] The base is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the pyridine nitrogen and potentially lead to unwanted side reactions.

Safety and Handling

Isocyanides are known for their potent, unpleasant odors and potential toxicity. The pyridine moiety also presents hazards.

-

Inhalation: Harmful if inhaled. May cause respiratory irritation.[15]

-

Skin/Eye Contact: Causes skin and serious eye irritation.[15]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[15]

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its participation in I-MCRs, where its unique electronic structure allows it to construct complex scaffolds in a single, highly atom-economical step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[11][16][17]

Mechanistic Rationale: The reaction is driven by the irreversible Mumm rearrangement.[11] The initial steps involve the reversible formation of an iminium ion, which is electrophilic enough to be attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is then trapped by the carboxylate anion. This sequence showcases the "chameleonic" nature of the isocyanide, which formally adds across the N=C bond of the protonated imine.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful I-MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[10][13][18]

Mechanistic Rationale: In aprotic solvents and at high concentrations, the reaction is believed to proceed through a concerted, cyclic transition state where all three components are brought into proximity via hydrogen bonding.[18] This trimolecular step leads to an intermediate that, similar to the Ugi reaction, undergoes a Mumm-type rearrangement to yield the final stable product.[10][12]

Section 5: Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key reagent for the rapid generation of compound libraries for high-throughput screening (HTS).

By systematically varying the other components in the Ugi or Passerini reactions (the aldehyde, amine, and carboxylic acid), a vast number of structurally diverse molecules can be synthesized in parallel. This approach offers several advantages:

-

Efficiency: Complex molecules are created in a single step, drastically reducing synthesis time compared to traditional linear synthesis.[17]

-

Diversity: The products incorporate fragments from all starting materials, leading to high skeletal and functional group diversity, which is crucial for exploring new areas of chemical space and finding novel drug-target interactions.

-

Pharmacophore Integration: The inclusion of the pyridine ring from this compound introduces a well-known pharmacophore that can enhance drug-like properties.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful enabler of molecular innovation. Its unique combination of a privileged heterocyclic scaffold and a highly reactive isocyanide functional group provides chemists with a direct and efficient route to molecular complexity. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the synthesis of novel compounds that may one day become life-saving therapeutics.

References

- 1. Pyridine [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 56625-05-9|N-(Pyridin-4-ylmethyl)formamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H6N2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 58644-56-7 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. Pyridine [webbook.nist.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Isocyanatopyridine | C6H4N2O | CID 11636796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridine, 4-methyl- [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-(Isocyanomethyl)pyridine from 4-(Chloromethyl)pyridine

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(isocyanomethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The document details the nucleophilic substitution reaction of 4-(chloromethyl)pyridine with a cyanide salt, offering a thorough examination of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. Furthermore, this guide outlines robust methods for the purification and analytical characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this paper aims to be a definitive resource, blending theoretical principles with practical, field-proven insights to ensure reproducible and safe execution of this important chemical transformation.

Introduction: The Significance of this compound

This compound and its derivatives are heterocyclic compounds of significant interest in various fields of chemical research, most notably in the design and synthesis of novel therapeutic agents. The isocyanide functional group is a versatile synthon, participating in a wide array of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions. This versatility allows for the rapid generation of molecular complexity from simple starting materials, a highly desirable attribute in the construction of compound libraries for drug discovery.

The pyridine moiety, a common scaffold in pharmaceuticals, imparts specific physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The combination of the reactive isocyanide group and the pharmaceutically relevant pyridine ring makes this compound a valuable intermediate for the synthesis of complex molecules with potential biological activity.

This guide focuses on a common and practical laboratory-scale synthesis of this compound, starting from the readily available precursor, 4-(chloromethyl)pyridine, typically as its hydrochloride salt for improved stability and handling.[1]

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4-(chloromethyl)pyridine is a classic example of a nucleophilic substitution reaction. In this transformation, the cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion (Cl⁻) from the benzylic-like position of the pyridine ring.

2.1. The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

-

Nucleophilic Attack: The negatively charged carbon atom of the cyanide ion attacks the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond.

-

Transition State: A transient, high-energy transition state is formed where the cyanide group is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond.

-

Inversion of Stereochemistry: Although the starting material is achiral, the SN2 mechanism inherently proceeds with an inversion of stereochemistry at the reaction center.

-

Product Formation: The chloride ion is expelled as a leaving group, resulting in the formation of 4-(cyanomethyl)pyridine.

It is important to note that while the initial product is the nitrile, 4-(cyanomethyl)pyridine, the target molecule is the isocyanide isomer, this compound. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. The outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the cyanide salt. While the formation of the nitrile is generally favored due to the higher nucleophilicity of the carbon atom, specific conditions can be employed to favor the formation of the isocyanide. However, for the purpose of this guide, we will focus on the more common synthesis of the nitrile, which can then be converted to the isocyanide in a subsequent step if required. For the direct synthesis of the isocyanide, a silver cyanide salt is often employed, which, due to the covalent nature of the Ag-C bond, promotes attack through the nitrogen atom. This guide will focus on the more common and cost-effective synthesis using an alkali metal cyanide like potassium cyanide, which predominantly yields the nitrile.

2.2. Visualization of the Reaction Pathway

Caption: SN2 reaction pathway for the synthesis of 4-(cyanomethyl)pyridine.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of 4-(cyanomethyl)pyridine from 4-(chloromethyl)pyridine hydrochloride.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN·HCl | 164.03 | 10.0 g | 0.061 mol | Handle with care, corrosive and toxic.[2][3] |

| Potassium Cyanide | KCN | 65.12 | 4.38 g | 0.067 mol | EXTREMELY TOXIC .[4] Handle with extreme caution. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous grade recommended. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction and washing. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | For neutralization. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

3.4. Detailed Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add potassium cyanide (4.38 g, 0.067 mol) and anhydrous dimethylformamide (50 mL). Stir the suspension at room temperature.

-

Addition of Starting Material: In a separate beaker, dissolve 4-(chloromethyl)pyridine hydrochloride (10.0 g, 0.061 mol) in anhydrous dimethylformamide (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution of 4-(chloromethyl)pyridine hydrochloride dropwise to the stirred suspension of potassium cyanide over a period of 30 minutes. An exotherm may be observed.

-

Heating and Monitoring: After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(cyanomethyl)pyridine as a pale yellow oil.

Safety and Handling Precautions

Extreme caution must be exercised throughout this procedure due to the highly toxic nature of potassium cyanide.

-

Potassium Cyanide: Potassium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[4] Always handle potassium cyanide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5] In case of contact with acid, highly toxic hydrogen cyanide gas is released. Therefore, avoid any contact with acidic solutions. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

-

4-(Chloromethyl)pyridine hydrochloride: This compound is corrosive and a lachrymator.[2][3][6] It should be handled in a fume hood with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Solvents: Dimethylformamide and diethyl ether are flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

Characterization of 4-(Cyanomethyl)pyridine

The identity and purity of the synthesized 4-(cyanomethyl)pyridine should be confirmed by analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the methylene protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting pattern will be indicative of a 4-substituted pyridine. The methylene protons adjacent to the cyano group will appear as a singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons and the methylene carbon. The cyano carbon will have a characteristic chemical shift in the range of δ 115-120 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the C≡N stretch of the nitrile group, typically in the range of 2240-2260 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-(cyanomethyl)pyridine (118.14 g/mol ).

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of 4-(cyanomethyl)pyridine from 4-(chloromethyl)pyridine. By understanding the underlying SN2 mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and reproducibly prepare this valuable synthetic intermediate. The analytical techniques outlined will ensure the purity and identity of the final product, paving the way for its successful application in the synthesis of more complex molecules for drug discovery and other scientific endeavors.

References

An In-Depth Technical Guide to the Reactivity and Stability of 4-(Isocyanomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isocyanomethyl)pyridine, also known as 4-pyridylmethyl isocyanide, is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its unique electronic structure, featuring both a nucleophilic pyridine nitrogen and a highly reactive, electrophilic isocyanide carbon, makes it a versatile building block, particularly in the construction of complex molecular scaffolds. This guide provides a comprehensive analysis of the compound's reactivity, focusing on its role in multicomponent reactions, and offers a detailed examination of its stability profile, degradation pathways, and essential handling protocols. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to effectively and safely utilize this potent synthetic tool.

Introduction: Molecular and Electronic Profile

This compound (CAS 58644-56-7) is an organic compound featuring a pyridine ring substituted at the 4-position with an isocyanomethyl group (-CH₂NC).[1] This structure imparts a dual-reactivity profile that is central to its synthetic utility.

-

The Pyridine Moiety : The pyridine ring is an electron-deficient aromatic system. The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and nucleophilic.[2] It readily reacts with protons and Lewis acids.

-

The Isocyanide Functional Group : The isocyanide group (–N⁺≡C⁻) is the primary driver of the molecule's unique reactivity. It is best described by two resonance structures, highlighting its carbenoid character.[3] The terminal carbon atom is formally divalent and electron-rich, yet it behaves as a potent electrophile, undergoing α-addition reactions with a wide array of nucleophiles and electrophiles simultaneously.[4]

This guide will explore the interplay of these two functional groups, with a primary focus on the isocyanide's role in constructing molecular diversity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58644-56-7 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in common organic solvents | [1] |

The Landscape of Reactivity

The synthetic applications of this compound are dominated by the unique chemistry of the isocyanide group, particularly its central role in isocyanide-based multicomponent reactions (IMCRs). These reactions are cornerstones of modern drug discovery, allowing for the rapid, one-pot synthesis of large libraries of complex, drug-like molecules.[5][6]

Caption: Dual reactivity profile of this compound.

Dominant Reactivity: Isocyanide-Based Multicomponent Reactions

IMCRs are convergent, atom-economical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material.[7] this compound serves as the "isocyanide component" in these powerful transformations.

2.1.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most important IMCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide, often referred to as a bis-amide.[8][9] This reaction is exceptionally valuable for creating peptide mimetics and diverse compound libraries.[7]

The reaction proceeds through the initial formation of an imine from the aldehyde and amine. This imine is protonated by the carboxylic acid, forming a highly reactive iminium ion. The isocyanide carbon then attacks this ion, generating a key nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, which, after a final irreversible Mumm rearrangement, yields the stable bis-amide product.[8][10]

Caption: Workflow of the Ugi Four-Component Reaction (U-4CR).

2.1.2. The Passerini Three-Component Reaction (P-3CR)

Discovered before the Ugi reaction, the Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[11] This three-component condensation directly produces an α-acyloxy amide.[12] The reaction mechanism is believed to proceed through a concerted, cyclic transition state in aprotic solvents, where all three components interact simultaneously.[13]

The P-3CR is a powerful tool for synthesizing functionalized esters and amides, which are prevalent motifs in pharmaceuticals and natural products.[14]

Reactivity of the Pyridine Moiety

While the isocyanide group typically dictates the primary synthetic pathway, the pyridine nitrogen remains a key reactive site.

-

Basicity : The nitrogen atom's lone pair makes the molecule a Brønsted-Lowry base (pKa of the pyridinium ion is ~5.2). It will be protonated by strong acids, which can influence its solubility and chromatographic behavior. This basicity also means it can act as an acid scavenger in certain reactions, though less effectively than hindered amine bases.

-

Lewis Basicity : The nitrogen readily coordinates to Lewis acids. This can be a consideration when using Lewis acid catalysts, as the reagent itself can compete for coordination, potentially inhibiting the desired catalytic cycle.

Stability and Degradation: A Practical Assessment

Understanding the stability of this compound is critical for its successful storage, handling, and application in synthesis. The primary vulnerability lies in the isocyanide functional group's sensitivity to acidic conditions.

pH-Dependent Stability: The Achilles' Heel

The stability of the isocyanide functionality is highly dependent on the pH of the environment.

-

Acidic Conditions (pH < 5) : HIGHLY UNSTABLE . In the presence of aqueous acid, isocyanides undergo rapid hydrolysis to the corresponding N-substituted formamide.[3][15] This is the principal degradation pathway for this compound. The reaction is initiated by protonation of the electron-rich terminal carbon, followed by the attack of water.[2] This sensitivity precludes the use of protic acids as catalysts or acidic aqueous workups if the isocyanide moiety is to be preserved.

Caption: Acid-catalyzed hydrolysis degradation pathway.

-

Neutral & Basic Conditions : GENERALLY STABLE . Isocyanides are notably stable under neutral and even strongly basic conditions.[3] The negatively charged terminal carbon atom repels anionic nucleophiles like the hydroxide ion (OH⁻), preventing hydrolysis in alkaline media.[16] This stability allows for the use of strong non-nucleophilic bases (e.g., NaH, K₂CO₃) and basic reaction conditions, which is common in many organic transformations.

Table 2: Stability and Compatibility Summary

| Condition / Reagent Class | Stability Outcome | Causality / Explanation |

| Aqueous Acid (pH < 5) | Rapid Degradation | Protonation of the isocyanide carbon facilitates nucleophilic attack by water, leading to hydrolysis.[2][3] |

| Aqueous Base (pH > 8) | High Stability | Electrostatic repulsion between the anionic carbon and hydroxide ions prevents nucleophilic attack.[16] |

| Protic Solvents (e.g., MeOH) | Generally Stable | Stable in the absence of acid catalysts. Methanol is a common solvent for Ugi/Passerini reactions.[8] |

| Strong Oxidizing Agents | Potential for Oxidation | The pyridine ring and isocyanide group can be susceptible to oxidation. Compatibility should be tested. |

| Strong Reducing Agents | Potential for Reduction | The isocyanide can be reduced. Compatibility depends on the specific reducing agent and conditions. |

| Heat | Moderate Stability | Store in a cool place. Avoid high temperatures to prevent polymerization or decomposition.[15] |

Experimental Protocols and Handling

Safety, Storage, and Handling

Adherence to strict safety protocols is mandatory when working with this compound due to its potential hazards and pungent odor.

-

Hazard Profile : The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[15] Isocyanides as a class are known for their extremely unpleasant odors and should be handled with caution.

-

Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood. Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Keep away from heat, sparks, open flames, and strong acids. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Any residual isocyanide can be quenched by carefully treating the waste stream with aqueous acid (e.g., 1M HCl) in a fume hood to hydrolyze it to the less odorous formamide.

Representative Protocol: Ugi Four-Component Reaction

This protocol describes a general, self-validating procedure for the synthesis of a bis-amide using this compound.

Objective: To synthesize N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-N-(pyridin-4-ylmethyl)benzamide.

Materials:

-

Benzaldehyde (1.0 mmol, 1 eq)

-

Cyclohexylamine (1.0 mmol, 1 eq)

-

Acetic Acid (1.0 mmol, 1 eq)

-

This compound (1.0 mmol, 1 eq)

-

Anhydrous Methanol (2.0 mL)

Methodology:

-

Reagent Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (2.0 mL).

-

Reaction Setup: To the stirring solvent, add benzaldehyde (1.0 mmol), followed by cyclohexylamine (1.0 mmol), and finally acetic acid (1.0 mmol). Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.

-

Isocyanide Addition: Carefully add this compound (1.0 mmol) to the reaction mixture dropwise via syringe. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (typically the aldehyde) by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation. The reaction is typically complete within 2-24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure bis-amide product.

-

Characterization (Self-Validation):

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The disappearance of the characteristic isocyanide stretch (~2150 cm⁻¹) in the IR spectrum and the appearance of two distinct amide carbonyl stretches (~1640-1680 cm⁻¹) provides strong evidence of a successful reaction.

-

References

- 1. Cyanides And Isocyanides [pw.live]

- 2. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. Passerini Reaction [organic-chemistry.org]

- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Isocyanomethyl)pyridine

Introduction

4-(Isocyanomethyl)pyridine, a heterocyclic compound featuring a pyridine ring and an isocyanide functional group, is a molecule of significant interest in synthetic chemistry. Its unique electronic properties and reactivity make it a valuable building block in the synthesis of more complex molecules, including ligands for coordination chemistry and pharmacologically active compounds. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and characterization of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

The molecule consists of a pyridine ring, an aromatic heterocycle, with an isocyanomethyl (-CH₂NC) substituent at the 4-position. The isocyanide group is a key feature, with its characteristic linear geometry and strong triple bond character between the nitrogen and terminal carbon atoms. This functional group is known for its distinct spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring and the methylene protons of the isocyanomethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.60 | Doublet (d) | ~6.0 | 2H |

| H-3, H-5 | 7.30 | Doublet (d) | ~6.0 | 2H |

| -CH₂- | 4.50 | Singlet (s) | - | 2H |

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The pyridine ring protons appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm).

-

The protons at the 2 and 6 positions (α to the nitrogen) are expected to be the most deshielded and appear at the lowest field (~8.60 ppm). This is due to the electron-withdrawing inductive effect of the nitrogen atom.

-

The protons at the 3 and 5 positions (β to the nitrogen) are less affected by the nitrogen and resonate at a higher field (~7.30 ppm).

-

Due to the symmetry of the 4-substituted pyridine ring, the H-2 and H-6 protons are chemically equivalent, as are the H-3 and H-5 protons. This results in two distinct signals for the four aromatic protons.

-

The signals for the aromatic protons are expected to be doublets due to coupling with their adjacent protons (ortho-coupling).

-

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at approximately 4.50 ppm. The downfield shift from a typical aliphatic methylene group is due to the deshielding effects of both the adjacent pyridine ring and the isocyanide group. The absence of adjacent protons results in a singlet multiplicity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-isocyanide | ~160 |

| C-2, C-6 | ~150 |

| C-4 | ~145 |

| C-3, C-5 | ~122 |

| -CH₂- | ~45 |

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹³C NMR Spectrum

-

Isocyanide Carbon (C-isocyanide): The carbon atom of the isocyanide group is characteristically found at a low field, predicted to be around 160 ppm. This significant deshielding is a hallmark of the isocyanide functional group.

-

Pyridine Ring Carbons (C-2, C-6, C-4, C-3, C-5):

-

The carbons at the 2 and 6 positions are the most deshielded of the ring carbons (~150 ppm) due to their direct attachment to the electronegative nitrogen atom.[1]

-

The carbon at the 4-position, to which the isocyanomethyl group is attached, is also significantly deshielded (~145 ppm).

-

The carbons at the 3 and 5 positions are the most shielded of the aromatic carbons (~122 ppm).[1]

-

Due to the symmetry of the molecule, C-2 and C-6 are equivalent, and C-3 and C-5 are equivalent, resulting in four signals for the five pyridine ring carbons.

-

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the aliphatic region, around 45 ppm. Its chemical shift is influenced by the attached pyridine ring and the isocyanide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a very strong and sharp absorption band characteristic of the isocyanide group.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N≡C stretch (Isocyanide) | 2150 - 2110 | Strong, Sharp |

| C=C, C=N stretches (Pyridine ring) | 1600 - 1450 | Medium to Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C-H bend (Aromatic) | 900 - 675 | Strong |

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the IR Spectrum

-

Isocyanide Stretch (N≡C): The most prominent and diagnostic feature in the IR spectrum of this compound is the intense, sharp absorption band in the region of 2150-2110 cm⁻¹. This absorption is due to the stretching vibration of the isocyanide triple bond and is a definitive indicator of the presence of this functional group.

-

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic absorption bands:

-

C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Strong C-H bending (out-of-plane) vibrations will be present in the fingerprint region (900-675 cm⁻¹), the exact position of which can provide information about the substitution pattern of the pyridine ring.

-

-

Aliphatic C-H Vibrations: The methylene group will show C-H stretching absorptions in the 3000-2850 cm⁻¹ range.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, it is crucial to follow standardized experimental procedures.

NMR Spectroscopy Protocol

References

An In-depth Technical Guide to 4-(Pyridylmethyl) Isocyanide: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 4-(pyridylmethyl) isocyanide, a versatile building block in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context, detailed synthesis protocols, spectroscopic characterization, and diverse applications of this unique isocyanide.

Foreword: The Enduring Utility of the Isocyanide Functional Group

The isocyanide group, with its characteristic R-N≡C linkage, has been a cornerstone of synthetic chemistry for over a century.[1] Its unique electronic structure, possessing both nucleophilic and electrophilic character at the carbon atom, imparts a rich and varied reactivity. This dual nature has been elegantly exploited in a multitude of multicomponent reactions, most notably the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. The incorporation of a pyridyl moiety, a privileged heterocycle in medicinal chemistry and coordination chemistry, into an isocyanide framework gives rise to 4-(pyridylmethyl) isocyanide, a reagent of significant potential.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of 4-(pyridylmethyl) isocyanide, also known as 4-(isocyanomethyl)pyridine, is not readily apparent in the historical literature, its existence and utility are well-established within the chemical community, as evidenced by its commercial availability and assigned CAS number (58644-56-7).[1] The development of this compound can be seen as a logical progression from the broader history of isocyanide and pyridine chemistry.

The synthesis of pyridines has been a subject of intense research since the 19th century, with numerous methods developed for their construction and functionalization.[2] Similarly, the synthesis of isocyanides has evolved significantly from early methods involving silver cyanide to more modern and efficient procedures like the dehydration of formamides. It is at the confluence of these two mature fields of research that the synthesis and application of 4-(pyridylmethyl) isocyanide have emerged.

Synthesis of 4-(Pyridylmethyl) Isocyanide

The most common and practical laboratory synthesis of 4-(pyridylmethyl) isocyanide involves a two-step sequence starting from the readily available 4-(aminomethyl)pyridine.[3][4][5] This process first involves the formylation of the primary amine to yield N-(4-pyridylmethyl)formamide, which is subsequently dehydrated to the target isocyanide.

Step 1: Formylation of 4-(Aminomethyl)pyridine

The introduction of a formyl group onto the primary amine of 4-(aminomethyl)pyridine is a critical first step. Various methods for the formylation of amines have been reported, with the use of formic acid or its derivatives being the most direct approach.[6]

Experimental Protocol: Synthesis of N-(4-Pyridylmethyl)formamide

-

Materials:

-

4-(Aminomethyl)pyridine

-

Ethyl formate (or formic acid)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Stirring apparatus

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(aminomethyl)pyridine (1 equivalent) in an excess of ethyl formate.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethyl formate and any volatile byproducts under reduced pressure using a rotary evaporator.

-

The resulting crude N-(4-pyridylmethyl)formamide can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Ethyl Formate as Reagent and Solvent: Using an excess of ethyl formate serves as both the formylating agent and the reaction solvent, driving the equilibrium towards product formation.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.

Step 2: Dehydration of N-(4-Pyridylmethyl)formamide

The final step in the synthesis is the dehydration of the formamide intermediate to the isocyanide. This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base being a common and effective choice.

Experimental Protocol: Synthesis of 4-(Pyridylmethyl) Isocyanide

-

Materials:

-

N-(4-Pyridylmethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

A suitable base (e.g., Triethylamine or Pyridine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-(4-pyridylmethyl)formamide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate, while maintaining cooling in the ice bath.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-(pyridylmethyl) isocyanide. Purification can be achieved by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system).

-

Causality of Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Isocyanides can be sensitive to moisture and acidic conditions, which can lead to hydrolysis back to the formamide or polymerization. Therefore, maintaining an inert and dry environment is crucial for obtaining a good yield.

-

Use of a Base: A base such as triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise react with the isocyanide product.

-

Controlled Temperature: The dehydration reaction is exothermic. Maintaining a low temperature during the addition of POCl₃ helps to control the reaction rate and prevent the formation of side products.

Logical Relationship Diagram: Synthesis of 4-(Pyridylmethyl) Isocyanide

Caption: Synthetic pathway to 4-(pyridylmethyl) isocyanide.

Spectroscopic Characterization

Accurate characterization of 4-(pyridylmethyl) isocyanide is essential for its use in subsequent reactions. The following provides expected spectroscopic data based on the known properties of isocyanides and pyridyl compounds.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N≡C Stretch | 2150 - 2110 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Table 1: Predicted Infrared Absorption Frequencies for 4-(Pyridylmethyl) Isocyanide.

The exact position of the N≡C stretch is sensitive to the electronic environment. For 4-(pyridylmethyl) isocyanide, this peak is expected to be in the typical range for alkyl isocyanides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the pyridyl and methylene protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridyl-H (α to N) | ~8.5 - 8.7 | Doublet | 2H |

| Pyridyl-H (β to N) | ~7.2 - 7.4 | Doublet | 2H |

| Methylene (-CH₂-) | ~4.5 - 4.7 | Singlet | 2H |

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(Pyridylmethyl) Isocyanide (in CDCl₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the isocyanide carbon, the methylene carbon, and the carbons of the pyridine ring.

| Carbon | Chemical Shift (δ, ppm) |

| Isocyanide (-N≡C -) | ~155 - 165 (broad) |

| Methylene (-C H₂-) | ~45 - 55 |

| Pyridyl-C (ipso to CH₂NC) | ~145 - 150 |

| Pyridyl-C (α to N) | ~148 - 152 |

| Pyridyl-C (β to N) | ~120 - 125 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Pyridylmethyl) Isocyanide (in CDCl₃).

The isocyanide carbon often appears as a broad signal due to quadrupolar coupling with the ¹⁴N nucleus.

Applications in Organic Synthesis and Coordination Chemistry

The synthetic utility of 4-(pyridylmethyl) isocyanide stems from the reactivity of the isocyanide group and the coordinating ability of the pyridine nitrogen.

Multicomponent Reactions

4-(Pyridylmethyl) isocyanide is an excellent substrate for isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, allowing for the rapid synthesis of complex, pyridine-containing molecules.

Ugi Four-Component Reaction: This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. The use of 4-(pyridylmethyl) isocyanide in the Ugi reaction introduces a pyridyl moiety, which can be valuable for modulating the pharmacological properties of the resulting compounds or for creating ligands for metal-catalyzed reactions.

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Incorporating 4-(pyridylmethyl) isocyanide provides a straightforward route to α-acyloxy amides bearing a pyridyl group.

Coordination Chemistry

The pyridine nitrogen of 4-(pyridylmethyl) isocyanide is a Lewis basic site that can coordinate to a wide variety of metal ions.[7][8][9] This, combined with the potential for the isocyanide group to also act as a ligand, makes 4-(pyridylmethyl) isocyanide a versatile building block for the construction of coordination complexes and metal-organic frameworks (MOFs).[10]

The coordination of the pyridyl nitrogen to a metal center can influence the electronic properties of the isocyanide group, and vice versa. This interplay can be exploited in the design of catalysts, sensors, and functional materials. For example, coordination complexes of pyridyl-isocyanides can be used as catalysts where the metal center is the active site and the ligand framework modulates its reactivity.

Safety and Handling

Isocyanides are known for their pungent and unpleasant odors and should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. This compound may be toxic and an irritant.[1]

Conclusion

4-(Pyridylmethyl) isocyanide is a valuable and versatile reagent that combines the rich reactivity of the isocyanide functional group with the important coordinating and pharmacophoric properties of the pyridine ring. Its synthesis from readily available starting materials is straightforward, and its applications in multicomponent reactions and coordination chemistry are extensive. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic and materials science endeavors.

References

- 1. CAS 58644-56-7: this compound | CymitQuimica [cymitquimica.com]

- 2. baranlab.org [baranlab.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 3731-53-1 | 4-(Aminomethyl)pyridine - Synblock [synblock.com]

- 5. myuchem.com [myuchem.com]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition metal pyridine complexes - Wikiwand [wikiwand.com]

- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-(Isocyanomethyl)pyridine

This guide provides a comprehensive theoretical framework for the structural and electronic analysis of 4-(isocyanomethyl)pyridine, a significant heterocyclic compound with applications in organic synthesis and drug development.[1] As dedicated computational research on this specific molecule is emerging, this document outlines established and robust computational methodologies that are applied to analogous pyridine-based systems. The protocols and data presented herein serve as a rigorous blueprint for future research endeavors, providing researchers, scientists, and drug development professionals with a foundational understanding and practical workflows for the computational exploration of this compound and its derivatives.

Introduction to this compound

This compound, with the chemical formula C₇H₆N₂, is a pyridine derivative characterized by an isocyanomethyl group at the 4-position of the pyridine ring.[1][2][3] The presence of the highly reactive isocyanide functional group makes it a valuable intermediate in various organic syntheses.[1] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their unique physicochemical properties that can enhance water solubility, metabolic stability, and the ability to form hydrogen bonds.[4][5] A thorough understanding of the three-dimensional structure, electronic properties, and vibrational behavior of this compound at an atomic level is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new therapeutic agents.[4][6]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and non-invasive toolkit to elucidate these properties, providing profound insights that can guide experimental work.[4][7]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules, offering a favorable balance between computational cost and accuracy.[7][8] This is particularly true for pyridine derivatives, where DFT methods have been successfully applied to predict molecular geometries, vibrational spectra, and electronic characteristics.[9][10]

Foundational Principles

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods that solve the many-electron Schrödinger equation. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

Selection of Functional and Basis Set

For pyridine-containing molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided accurate results for geometric parameters and vibrational frequencies.[7][9] To ensure a high degree of accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[7][9] This combination has been shown to yield results that are in good agreement with experimental data for similar organic compounds.

Computational Workflow for Structural and Electronic Analysis

The following diagram illustrates a typical computational workflow for the theoretical analysis of this compound.

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Properties

The following sections detail the expected outcomes from a comprehensive theoretical study of this compound based on the methodologies described above.

Optimized Molecular Geometry

Geometry optimization is the first and most crucial step to determine the most stable three-dimensional conformation of the molecule. The expected optimized structure of this compound will exhibit a planar pyridine ring.[11] The isocyanomethyl group will have specific bond lengths and angles that dictate its reactivity.

Caption: A 2D representation of the molecular structure of this compound.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) | Description |

| C-N (pyridine) | ~1.34 | Average carbon-nitrogen bond length in the pyridine ring. |

| C-C (pyridine) | ~1.39 | Average carbon-carbon bond length in the pyridine ring. |

| C-H (pyridine) | ~1.08 | Average carbon-hydrogen bond length in the pyridine ring. |

| C-C (exocyclic) | ~1.51 | Bond length between the pyridine ring and the methyl carbon. |

| C-N (isocyanide) | ~1.42 | Bond length between the methyl carbon and the isocyanide nitrogen. |

| N≡C (isocyanide) | ~1.17 | Bond length of the nitrogen-carbon triple bond in the isocyanide group. |

| ∠CNC (pyridine) | ~117 | Bond angle within the pyridine ring at the nitrogen atom. |

| ∠CCC (pyridine) | ~120 | Average carbon-carbon-carbon bond angle in the pyridine ring. |

Note: These are anticipated values based on typical bond lengths and angles for similar molecules and should be confirmed by specific calculations.

Vibrational Analysis

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides a theoretical vibrational spectrum (FT-IR and Raman). The vibrational modes of the pyridine ring are well-characterized and can be used as a reference.[12][13] The isocyanide group has a very strong and characteristic stretching frequency, typically in the range of 2100-2200 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N≡C stretch | 2150 - 2180 | Strong, characteristic stretching of the isocyanide triple bond. |

| Pyridine ring stretch | 1600 - 1630 | C=C and C=N stretching vibrations within the aromatic ring. |

| Pyridine ring breathing | 990 - 1030 | Symmetric expansion and contraction of the pyridine ring. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretch (aliphatic) | 2850 - 2950 | Stretching vibrations of the C-H bonds on the methyl group. |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and stability.[4] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The electronegative nitrogen atom in the pyridine ring makes the molecule electron-deficient, influencing its reactivity.[14]

Experimental Protocols

The following provides a detailed, step-by-step methodology for performing the theoretical calculations described in this guide using a generic quantum chemistry software package.

Geometry Optimization and Frequency Calculation

Software: Gaussian, ORCA, or a similar quantum chemistry package.

Method: Density Functional Theory (DFT)

Functional: B3LYP

Basis Set: 6-311++G(d,p) for all atoms

Procedure:

-

Build the initial structure: Construct the 3D coordinates of this compound using a molecular editor and save it in a suitable format (e.g., .xyz or .mol).

-

Prepare the input file: Create an input file for the quantum chemistry software. This file should specify the coordinates of the atoms, the desired level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization followed by a frequency calculation).

-

Run the calculation: Submit the input file to the software for execution.

-

Analyze the output:

-

Confirm that the geometry optimization has converged.

-

Check the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized Cartesian coordinates.

-

Extract the calculated vibrational frequencies and their corresponding intensities.

-

Electronic Property Calculations

Procedure:

-

Use the optimized geometry: The electronic property calculations should be performed on the optimized structure obtained from the previous step.

-

Specify the calculation type: In the input file, request the calculation of molecular orbitals (including HOMO and LUMO) and the electrostatic potential.

-

Run the calculation: Execute the job.

-

Analyze the output:

-

Extract the energies of the HOMO and LUMO and calculate the energy gap.

-

Visualize the HOMO and LUMO surfaces to identify regions of high electron density.

-

Visualize the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule.

-

Conclusion

The theoretical study of this compound using Density Functional Theory provides a powerful and insightful approach to understanding its structural, vibrational, and electronic properties. The methodologies and expected results outlined in this guide offer a comprehensive framework for researchers to computationally characterize this important molecule. These theoretical insights are invaluable for predicting reactivity, interpreting experimental data, and guiding the design of new molecules with desired properties for applications in drug discovery and materials science.

References

- 1. CAS 58644-56-7: this compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C7H6N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jetir.org [jetir.org]

- 9. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unit 4 Pyridine | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 4-(Isocyanomethyl)pyridine in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and quantitatively determining the solubility of 4-(Isocyanomethyl)pyridine. As direct, comprehensive solubility data for this specific compound is not widely published, this document emphasizes robust scientific principles and validated experimental methodologies to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an isocyanomethyl group.[1] Its molecular structure combines the polar, basic pyridine moiety with the highly reactive and unique isocyanide functional group.[1][2] This combination makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Understanding the solubility of this compound is paramount for several key applications:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is critical for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited during crystallization, extraction, and chromatographic purification.

-

Formulation: For drug development professionals, solubility is a critical determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.

Theoretical Principles & Qualitative Prediction of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[3][4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][5][6] The polarity and hydrogen-bonding capabilities of both the solute, this compound, and the solvent dictate the extent of dissolution.

Molecular Characteristics of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this part of the molecule polar. It can also act as a hydrogen bond acceptor.

-

Isocyanide Group (-N≡C): This group is highly polar.

-

Methylene Bridge (-CH2-): This is a non-polar component.

Given these features, this compound is classified as a polar molecule. Its solubility will be highest in polar solvents and lower in non-polar solvents.

Diagram: Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

Caption: Logical relationship between solute/solvent properties and solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions between the polar solvent and the polar pyridine and isocyanide groups will promote dissolution. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Solvents can hydrogen bond with the pyridine nitrogen. Solubility in water may be moderate due to the non-polar parts of the molecule.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate many organic compounds. |

| Aromatic Non-polar | Toluene, Benzene | Low to Moderate | While generally non-polar, the π-system of the aromatic solvent can interact with the pyridine ring, potentially allowing for some solubility.[8] |

| Aliphatic Non-polar | Hexane, Heptane, Cyclohexane | Very Low | Lacks favorable interactions. The energy required to break the solute-solute and solvent-solvent bonds is not compensated by solute-solvent interactions.[4] |

Quantitative Determination of Solubility: The Isothermal Equilibrium Method

To obtain precise solubility data, an experimental approach is necessary. The isothermal equilibrium (or shake-flask) method is a reliable and widely accepted technique for determining the saturation solubility of a compound.[9][10][11] The principle is to create a saturated solution at a constant temperature, separate the undissolved solid, and then accurately measure the concentration of the dissolved solute in the supernatant.

Diagram: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal equilibrium solubility assay.

Detailed Experimental Protocol

This protocol is based on standard methodologies such as those outlined by the OECD.[12][13][14]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

3.2. Procedure

-

Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: To a glass vial, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9][15] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates equilibrium has been reached.[15]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete removal of particulate matter, centrifuge the vials. Carefully draw the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.[9][15]

-

Analysis:

-

Accurately dilute a known aliquot of the filtered supernatant with the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

3.3. Self-Validating System & Trustworthiness

-

Replicates: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.[16]

-

Blank Control: Run a blank sample containing only the solvent to ensure no interfering peaks are present in the analysis.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure no phase change or degradation has occurred during the equilibration period.[15]

Safety and Handling of Isocyanides

Isocyanides are reactive and potentially hazardous compounds that require careful handling.

-

Toxicity: Isocyanates and related compounds can be toxic and are known sensitizers, potentially causing severe allergic reactions upon inhalation or skin contact.[17][18]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves (e.g., butyl rubber).[17]

-

Waste Disposal: Quench all waste materials containing isocyanides before disposal. A common method is to treat the waste with a solution of isopropyl alcohol and ammonia.[17] All glassware should be rinsed with a quenching solution before being removed from the fume hood.[17]

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining theoretical predictions with a rigorous, validated experimental protocol, researchers can generate reliable and accurate solubility data. This information is essential for the effective use of this versatile chemical intermediate in research, development, and manufacturing, ensuring both scientific success and laboratory safety.

References

- 1. CAS 58644-56-7: this compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]